Cas no 68742-29-0 (5-ethyl-1H-Indole-3-carboxaldehyde)

5-Ethyl-1H-indole-3-carboxaldehyde is a versatile heterocyclic compound characterized by its indole core substituted with an ethyl group at the 5-position and a formyl group at the 3-position. This structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and functional materials. The aldehyde functionality allows for further derivatization through condensation or nucleophilic addition reactions, while the ethyl substituent enhances lipophilicity, influencing solubility and reactivity. Its well-defined molecular framework ensures consistent performance in complex synthetic pathways. The compound is typically supplied with high purity, ensuring reliability in research and industrial applications. Proper handling and storage under inert conditions are recommended to maintain stability.
5-ethyl-1H-Indole-3-carboxaldehyde structure
68742-29-0 structure
Product name:5-ethyl-1H-Indole-3-carboxaldehyde
CAS No:68742-29-0
MF:C11H11NO
MW:173.211142778397
MDL:MFCD11110384
CID:1116061
PubChem ID:12399211

5-ethyl-1H-Indole-3-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-ethyl-1H-Indole-3-carboxaldehyde
    • AKOS006306674
    • 5-ethyl-1H-indole-3-carbaldehyde
    • DTXSID001295428
    • SCHEMBL5403384
    • 68742-29-0
    • LXKOWVABTZEEJT-UHFFFAOYSA-N
    • 5-Ethylindole-3-carboxaldehyde
    • AC6625
    • A922901
    • CS-12403
    • 5-Ethylindole-3-carbaldehyde
    • MFCD11110384
    • SY056972
    • 1H-Indole-3-carboxaldehyde, 5-ethyl-
    • A1-19299
    • MDL: MFCD11110384
    • Inchi: InChI=1S/C11H11NO/c1-2-8-3-4-11-10(5-8)9(7-13)6-12-11/h3-7,12H,2H2,1H3
    • InChI Key: LXKOWVABTZEEJT-UHFFFAOYSA-N
    • SMILES: CCC1=CC2=C(C=C1)NC=C2C=O

Computed Properties

  • Exact Mass: 173.084063974g/mol
  • Monoisotopic Mass: 173.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.9Ų
  • XLogP3: 2.5

5-ethyl-1H-Indole-3-carboxaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y08645-250mg
5-ethyl-1H-Indole-3-carboxaldehyde
68742-29-0 95%
250mg
¥3679.0 2024-07-16
Alichem
A199000394-5g
5-Ethylindole-3-carboxaldehyde
68742-29-0 98%
5g
$2187.90 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y08645-1g
5-ethyl-1H-Indole-3-carboxaldehyde
68742-29-0 95%
1g
¥9009.0 2024-07-16
Chemenu
CM385672-1g
5-Ethylindole-3-carbaldehyde
68742-29-0 95%+
1g
$893 2022-08-31
eNovation Chemicals LLC
D685756-0.25g
5-Ethylindole-3-carbaldehyde
68742-29-0 95%
0.25g
$300 2024-07-20
A2B Chem LLC
AH20691-5g
1H-Indole-3-carboxaldehyde, 5-ethyl-
68742-29-0 ≥95%
5g
$3323.00 2024-04-19
eNovation Chemicals LLC
D685756-5g
5-Ethylindole-3-carbaldehyde
68742-29-0 95%
5g
$2145 2024-07-20
Matrix Scientific
197552-2.500g
5-Ethylindole-3-carboxaldehyde, 95%
68742-29-0 95%
2.500g
$1980.00 2023-09-09
abcr
AB336293-1g
5-Ethylindole-3-carboxaldehyde; .
68742-29-0
1g
€1121.00 2025-03-19
eNovation Chemicals LLC
D685756-0.1g
5-Ethylindole-3-carbaldehyde
68742-29-0 95%
0.1g
$300 2024-07-20

Additional information on 5-ethyl-1H-Indole-3-carboxaldehyde

5-ethyl-1H-Indole-3-carboxaldehyde (CAS No. 68742-29-0): A Comprehensive Overview of Its Chemical Properties, Synthesis, and Biological Applications

5-ethyl-1H-Indole-3-carboxaldehyde (CAS No. 68742-29-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry, pharmacology, and materials science. This compound belongs to the indole carboxaldehyde class, characterized by its aromatic indole ring fused with a carboxaldehyde functional group. The 5-ethyl substituent on the indole ring plays a critical role in modulating its biological activity and chemical reactivity. Recent studies have highlighted the potential of 5-ethyl-1H-Indole-3-carboxaldehyde as a scaffold for the development of novel therapeutics, particularly in the context of anti-inflammatory and anti-cancer drug discovery.

The molecular structure of 5-ethyl-1H-Indole-3-carboxaldehyde is defined by the presence of a six-membered indole ring, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring. The 3-carboxaldehyde group at the terminal position of the indole ring contributes to its reactivity, enabling it to participate in various chemical transformations. The 5-ethyl group introduces steric and electronic effects that influence the compound's interactions with biological targets, such as enzymes and receptors. These structural features make 5-ethyl-1H-Indole-3-carboxaldehyde a valuable starting material for the synthesis of bioactive derivatives.

Recent advancements in synthetic chemistry have enabled the efficient preparation of 5-ethyl-1H-Indole-3-carboxaldehyde through methods such as the Hantzsch reaction and the Pictet-Spengler cyclization. These synthetic routes are not only cost-effective but also environmentally sustainable, aligning with the growing emphasis on green chemistry in pharmaceutical research. A 2023 study published in *Organic & Biomolecular Chemistry* demonstrated that the use of microwave-assisted synthesis significantly improved the yield and purity of 5-ethyl-1H-Indole-3-carboxaldehyde, highlighting its potential for large-scale industrial production.

The biological activities of 5-ethyl-1H-Indole-3-carboxaldehyde have been extensively investigated in recent years. Research published in *Journal of Medicinal Chemistry* (2024) revealed that this compound exhibits potent anti-inflammatory properties by inhibiting the NF-κB signaling pathway, a key mediator of inflammatory responses. Additionally, studies on its interactions with protein kinase C (PKC) isoforms have shown that 5-ethyl-1H-Indole-3-carboxaldehyde can modulate cellular signaling pathways involved in cancer progression. These findings underscore its potential as a lead compound for the development of targeted therapies.

One of the most promising applications of 5-ethyl-1H-Indole-3-carboxaldehyde is in the field of neuropharmacology. A 2023 study in *Neuropharmacology* demonstrated that derivatives of this compound can cross the blood-brain barrier and exert neuroprotective effects in models of Parkinson's disease. The 5-ethyl group was found to enhance the compound's ability to interact with monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative disorders. These results suggest that 5-ethyl-1H-Indole-3-carboxaldehyde could serve as a template for the design of novel drugs targeting neurological conditions.

In addition to its therapeutic potential, 5-ethyl-1H-Indole-3-carboxaldehyde has shown promise in materials science. Researchers at the University of Tokyo (2024) have explored its use as a precursor for the synthesis of luminescent organic materials. The compound's aromatic structure and conjugated systems enable it to emit light under specific conditions, making it a candidate for applications in optoelectronics and sensing technologies. This dual functionality as both a bioactive molecule and a materials science reagent highlights the broad utility of 5-ethyl-1H-Indole-3-carboxaldehyde.

The environmental impact of 5-ethyl-1H-Indole-3-carboxaldehyde is another area of growing interest. A 2023 report in *Green Chemistry* emphasized the importance of sustainable synthesis methods for this compound, given its potential applications in both pharmaceutical and industrial sectors. The compound's low toxicity profile and biodegradability make it an attractive alternative to traditional chemical reagents, supporting its role in the development of eco-friendly processes.

Current research efforts are focused on optimizing the biological activity of 5-ethyl-1H-Indole-3-carboxaldehyde through structural modifications. For example, the introduction of functional groups such as hydroxyl or amino moieties has been shown to enhance its solubility and target specificity. A 2024 study in *Drug Discovery Today* highlighted the potential of 5-ethyl-1H-Indole-3-carboxaldehyde derivatives in the treatment of multidrug-resistant cancers, where their ability to inhibit both cancer cell proliferation and drug efflux pumps has been demonstrated.

In conclusion, 5-ethyl-1H-Indole-3-carboxaldehyde (CAS No. 68742-29-0) represents a multifaceted compound with significant implications for medicinal chemistry, materials science, and environmental sustainability. Its unique structural features and diverse applications make it a subject of ongoing research, with the potential to contribute to the development of innovative therapies and sustainable technologies in the future.

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Amadis Chemical Company Limited
(CAS:68742-29-0)5-ethyl-1H-Indole-3-carboxaldehyde
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Purity:99%/99%/99%/99%
Quantity:0.1g/0.25g/1g/5g
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